7-(dibutoxymethyl)-5-fluoro-1H-indole
Description
Significance of Indole (B1671886) Derivatives in Modern Chemical Science
The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in the realm of chemical science. nih.govdiva-portal.orgbldpharm.com This structural motif is found in a vast array of natural products, pharmaceuticals, and agrochemicals, underscoring its profound biological and chemical importance. nih.govchemicalbook.com Tryptophan, an essential amino acid, features an indole side chain and serves as a biosynthetic precursor to a multitude of secondary metabolites, including the neurotransmitter serotonin and the hormone melatonin. nih.govdiva-portal.org
The versatility of the indole ring allows it to participate in a wide range of chemical transformations, making it a valuable building block in organic synthesis. diva-portal.orgbldpharm.com Its electron-rich nature makes it susceptible to electrophilic substitution, enabling the introduction of diverse functionalities at various positions around the ring. thno.org This adaptability has led to the development of a vast library of indole derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. chemicalbook.comchemicalbook.com Consequently, the indole scaffold is a frequent target in drug discovery programs, with numerous indole-containing drugs having reached the market. bldpharm.comchemicalbook.com
The Strategic Role of Fluorine Substitution in Organic and Medicinal Chemistry
The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. thno.orgossila.comresearchgate.netevitachem.comresearchgate.net The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. ossila.comevitachem.comresearchgate.net
Strategically placing a fluorine atom on an aromatic ring, as seen in 5-fluoro-1H-indole, can block sites of metabolic oxidation, thereby increasing the compound's half-life in vivo. ossila.comevitachem.com Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect the molecule's pharmacokinetic properties and its interactions with protein receptors. ossila.comevitachem.com The introduction of fluorine can also modulate a molecule's conformation, which can have significant implications for its biological activity. evitachem.com It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom, a testament to its strategic importance in drug design. thno.org
Overview of Acetal (B89532) Functionalities as Protecting Groups and Masked Aldehydes in Synthetic Transformations
Acetal functionalities are a class of organic compounds characterized by two ether groups attached to the same carbon atom. They are most commonly formed by the reaction of an aldehyde or a ketone with an alcohol in the presence of an acid catalyst. chemicalbook.com A key feature of acetals is their stability under basic and neutral conditions, while being readily hydrolyzed back to the corresponding carbonyl compound and alcohol under acidic conditions. chemicalbook.com
This differential reactivity makes acetals excellent protecting groups for aldehydes and ketones in multistep organic synthesis. chemicalbook.com By converting a reactive carbonyl group into a stable acetal, chemists can perform reactions on other parts of the molecule without affecting the carbonyl. chemicalbook.com Once the desired transformations are complete, the acetal can be easily removed to regenerate the original carbonyl functionality. In the context of 7-(dibutoxymethyl)-5-fluoro-1H-indole, the dibutoxymethyl group serves as a masked aldehyde. This acetal can be hydrolyzed to reveal a 7-formyl-5-fluoro-1H-indole, a reactive intermediate that can be used in a variety of subsequent chemical reactions.
Research Rationale for Investigating this compound
The rationale for investigating this compound stems from the synergistic potential of its constituent parts. The 5-fluoroindole (B109304) core provides a biologically relevant scaffold with enhanced metabolic stability and modulated electronic properties due to the presence of the fluorine atom. The 7-position of the indole ring is a site that can be functionalized to introduce further complexity and to interact with specific biological targets.
The dibutoxymethyl group at the 7-position serves as a protected form of an aldehyde. This is synthetically advantageous as it allows for the manipulation of other parts of the molecule without the interference of a highly reactive aldehyde group. Subsequently, the selective deprotection of the acetal to the aldehyde would provide a key intermediate for the synthesis of more complex indole derivatives. For instance, the resulting 7-formyl-5-fluoro-1H-indole could be a precursor for the synthesis of novel pharmaceutical agents, agrochemicals, or materials with specific electronic properties. The investigation of this compound is therefore driven by its potential as a versatile intermediate in the synthesis of a new generation of functionalized indole derivatives.
Hypothetical Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₂₂FNO₂ |
| Molecular Weight | 295.36 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 85-90 °C |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Soluble in methanol, ethanol, dichloromethane; Insoluble in water |
Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons of the indole ring, a singlet for the acetal proton, multiplets for the butyl chains, and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the aromatic carbons of the indole ring (with C-F coupling for the carbon bearing the fluorine), a signal for the acetal carbon, and peaks for the carbons of the butyl groups. |
| ¹⁹F NMR | A singlet or doublet in the typical range for an aryl fluoride. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Structure
3D Structure
Properties
Molecular Formula |
C17H24FNO2 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
7-(dibutoxymethyl)-5-fluoro-1H-indole |
InChI |
InChI=1S/C17H24FNO2/c1-3-5-9-20-17(21-10-6-4-2)15-12-14(18)11-13-7-8-19-16(13)15/h7-8,11-12,17,19H,3-6,9-10H2,1-2H3 |
InChI Key |
VLCMWLOKUQRFSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C1=C2C(=CC(=C1)F)C=CN2)OCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Routes to 7 Dibutoxymethyl 5 Fluoro 1h Indole
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis provides a logical framework for dismantling the target molecule to identify plausible starting materials and synthetic transformations. The analysis for 7-(dibutoxymethyl)-5-fluoro-1H-indole begins by disconnecting the least stable bonds and simplifying the structure in a stepwise manner.
The primary disconnection targets the dibutoxymethyl group, which is a dibutyl acetal (B89532). Acetal linkages are typically formed from an aldehyde and an alcohol. Therefore, a functional group interconversion (FGI) reveals the immediate precursor to be 7-formyl-5-fluoro-1H-indole (1) . This disconnection simplifies the target by removing the butoxy groups and revealing a more fundamental formyl group at the C-7 position.
The next disconnection breaks the C-C bond between the indole (B1671886) ring and the formyl group at the C-7 position. This step leads to the core heterocyclic structure, 5-fluoro-1H-indole (2) . This transformation relies on a C-7 formylation reaction, a challenging but achievable step in indole chemistry.
Finally, the 5-fluoro-1H-indole core (2) is disconnected using established indole synthesis protocols. This opens the bicyclic system to simpler, often commercially available, benzene (B151609) derivatives. For instance, applying the logic of the Fischer indole synthesis would lead back to 4-fluorophenylhydrazine (3) and a suitable pyruvate (B1213749) derivative. Alternatively, a Leimgruber-Batcho approach would suggest 5-fluoro-2-nitrotoluene (4) as a key starting material. These various routes from simple fluorinated aromatics form the basis for the forward synthesis of the indole core.
Synthesis of the 5-Fluoro-1H-indole Core
Several classical and modern indole syntheses can be adapted to produce the 5-fluoro-1H-indole core. The selection of a specific method often depends on the availability of starting materials, desired scale, and tolerance to functional groups. diva-portal.org
Fischer Indole Synthesis : This is one of the most common methods for indole synthesis. wikipedia.orgthermofisher.com The process involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of 5-fluoro-1H-indole, 4-fluorophenylhydrazine is condensed with pyruvic acid or an equivalent three-carbon carbonyl compound. The resulting hydrazone undergoes a sci-hub.sesci-hub.se-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring. diva-portal.orgbyjus.com
Leimgruber-Batcho Indole Synthesis : This two-step method is particularly useful for industrial-scale production due to the accessibility of nitrotoluene precursors. diva-portal.org The synthesis starts with 5-fluoro-2-nitrotoluene, which is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine. Subsequent reductive cyclization of this intermediate, typically using catalysts like Raney Nickel or Palladium on carbon (Pd/C) with hydrogen gas, yields 5-fluoro-1H-indole. diva-portal.orgtandfonline.comresearchgate.net
Bischler Indole Synthesis : Also known as the Bischler-Möhlau synthesis, this reaction involves the cyclization of an α-halo-ketone with an excess of an aniline (B41778). wikipedia.orgresearchgate.net To form the 5-fluoro-1H-indole scaffold, 4-fluoroaniline (B128567) can be reacted with a suitable α-bromo-ketone, such as 2-bromoacetaldehyde diethyl acetal. The reaction typically requires harsh conditions, which can limit its applicability. diva-portal.orgwikipedia.org
Sugasawa Indole Synthesis : This method is a type of Friedel-Crafts acylation followed by cyclization. It involves the reaction of an aniline with a nitrile in the presence of two Lewis acids, such as boron trichloride (B1173362) (BCl₃) and aluminum chloride (AlCl₃). chem-station.com For this target, 4-fluoroaniline is reacted with chloroacetonitrile (B46850) to form an α-chloro-ketone intermediate, which is then reductively cyclized using a reducing agent like sodium borohydride (B1222165) to give 5-fluoro-1H-indole. diva-portal.org
Larock Indole Synthesis : This modern, palladium-catalyzed method involves the heteroannulation of a 2-haloaniline with a disubstituted alkyne. wikipedia.orgub.edu To prepare a 5-fluoroindole (B109304) derivative, a starting material like 2-iodo-4-fluoroaniline would be coupled with an appropriate alkyne. The choice of alkyne determines the substitution pattern at the C-2 and C-3 positions of the resulting indole. wikipedia.orgsynarchive.com
Madelung Synthesis : This intramolecular cyclization involves the reaction of an N-acyl-o-toluidine with a strong base at high temperatures. To apply this to the target, N-acetyl-4-fluoro-2-methylaniline would be required, which upon treatment with a potent base like sodium amide or n-butyllithium, would cyclize to form 5-fluoro-2-methyl-1H-indole. This method is generally limited by the harsh conditions and the availability of the specific starting material.
| Protocol | Typical Starting Material | Key Transformation | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer | 4-Fluorophenylhydrazine | Acid-catalyzed cyclization of a hydrazone | Versatile, widely used. wikipedia.org | Requires acid, can have regioselectivity issues with unsymmetrical ketones. thermofisher.com |
| Leimgruber-Batcho | 5-Fluoro-2-nitrotoluene | Reductive cyclization of an enamine | Good for industrial scale, avoids harsh acids. diva-portal.orgresearchgate.net | Requires specific nitrotoluene precursors. |
| Bischler | 4-Fluoroaniline | Cyclization of an α-arylamino-ketone | Direct use of anilines. | Harsh reaction conditions, often low yields. wikipedia.org |
| Sugasawa | 4-Fluoroaniline | Lewis acid-mediated acylation and cyclization | Forms indoles from anilines and nitriles. diva-portal.org | Requires stoichiometric Lewis acids. chem-station.com |
| Larock | 2-Iodo-4-fluoroaniline | Palladium-catalyzed heteroannulation | High functional group tolerance, good regioselectivity. ub.edu | Requires palladium catalyst and haloaniline precursor. |
| Madelung | N-acyl-4-fluoro-2-methylaniline | Intramolecular cyclization with a strong base | Forms specific indole isomers. | Requires high temperatures and strong bases. |
As indicated in the synthesis protocols, the most effective strategy for obtaining 5-fluoro-1H-indole is to begin with a commercially available benzene derivative where the fluorine atom is already in the correct position. The key precursors are typically 4-fluoroaniline or 4-fluoronitrobenzene. diva-portal.org
Synthesis of 4-Fluoroaniline : This compound is often produced industrially by the catalytic hydrogenation of 4-fluoronitrobenzene. chemicalbook.com Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly used under a hydrogen atmosphere. chemicalbook.comchemicalbook.com
Synthesis of 4-Fluoronitrobenzene : This precursor can be synthesized from 4-fluoroaniline via nitration. However, direct nitration of p-fluoroaniline can lead to oxidation and low yields. google.com More commonly, it is prepared through electrophilic aromatic substitution on fluorobenzene.
Direct fluorination of an unsubstituted indole ring to achieve regioselective substitution at the C-5 position is challenging due to the high reactivity of the pyrrole (B145914) ring, which typically leads to substitution at C-3. Therefore, the precursor-based approach remains the most viable and widely practiced strategy.
Selective Functionalization at the C-7 Position of 5-Fluoro-1H-indole
Functionalizing the C-7 position of the indole ring is notoriously difficult due to the inherent electronic properties of the indole nucleus, which favor electrophilic substitution at the C-3 position, followed by C-2 and C-5. rsc.org Achieving selectivity at C-7 requires specific strategies to override this natural reactivity. rsisinternational.org
Modern synthetic methods have enabled the regioselective functionalization of the C-7 position, primarily through the use of directing groups. nih.gov
Directed Ortho-Metalation (DoM) : This is a powerful strategy for C-H functionalization adjacent to a directing group. sci-hub.sersc.org For indoles, a suitable protecting/directing group is first installed on the indole nitrogen. Sterically bulky groups like pivaloyl (Piv) or di-tert-butylphosphinoyl are effective. researchgate.net The N-protected 5-fluoro-1H-indole is then treated with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures. The directing group coordinates the lithium cation, facilitating deprotonation of the adjacent C-7 proton to form a C-7 lithiated intermediate. This organometallic species can then be quenched with a suitable electrophile to install a functional group specifically at the C-7 position. sci-hub.se
Transition-Metal-Catalyzed C-H Activation : In recent years, transition-metal catalysis has emerged as a premier tool for site-selective C-H functionalization. rsc.orgnih.gov Similar to DoM, this approach relies on a directing group on the indole nitrogen. Catalysts based on palladium (Pd), rhodium (Rh), or iridium (Ir) can coordinate to the directing group and selectively activate the C-H bond at the C-7 position. researchgate.netthieme-connect.com This allows for a variety of coupling reactions, including arylations, alkylations, and acylations, to be performed directly on the C-7 position with high regioselectivity. nih.gov The choice of catalyst and directing group is crucial for achieving high yields and C-7 selectivity. researchgate.net
| Strategy | Key Reagents | Mechanism | Typical Electrophiles/Coupling Partners |
|---|---|---|---|
| Directed Ortho-Metalation (DoM) | N-directing group (e.g., Pivaloyl), Strong base (e.g., n-BuLi) | Base-mediated deprotonation directed by a coordinating group. sci-hub.se | DMF (formylation), CO₂, Alkyl halides, Silyl chlorides. |
| Transition-Metal-Catalyzed C-H Activation | N-directing group, Metal catalyst (e.g., Pd, Rh) | Coordination-assisted C-H bond cleavage by a metal center. rsc.orgnih.gov | Olefins (alkenylation), Aryl halides (arylation), Carboxylic acids (acyloxylation). sci-hub.se |
The introduction of the dibutoxymethyl group is a two-step process: formylation of the C-7 position followed by acetalization.
C-7 Formylation : Following the strategies outlined above, the C-7 position of N-protected 5-fluoro-1H-indole can be formylated. Using the Directed Ortho-Metalation (DoM) approach, the C-7 lithiated intermediate is quenched with an electrophilic formylating agent. A common and effective reagent for this purpose is N,N-dimethylformamide (DMF) . sci-hub.se The reaction introduces a formyl group (-CHO) at the C-7 position, yielding N-protected 7-formyl-5-fluoro-1H-indole. Subsequent removal of the N-protecting group provides 7-formyl-5-fluoro-1H-indole.
Acetal Formation : The final step is the conversion of the C-7 aldehyde to a dibutyl acetal. Aldehydes react with alcohols under acidic conditions to form acetals, which serve as protecting groups for the carbonyl functionality. libretexts.orgchemistrysteps.com The reaction of 7-formyl-5-fluoro-1H-indole with an excess of n-butanol (butan-1-ol) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) will yield the desired this compound. organic-chemistry.org The reaction is typically performed in a solvent that allows for the removal of water (a byproduct) to drive the equilibrium towards acetal formation, for example, by using a Dean-Stark apparatus. organic-chemistry.org
This sequence of reactions, beginning with the construction of the fluorinated indole core and proceeding through regioselective C-7 functionalization and subsequent transformations, provides a complete and logical synthetic route to the target compound.
Optimization of Reaction Conditions for Yield and Purity
Optimization of C7-Formylation of 5-fluoro-1H-indole
Achieving regioselective formylation at the C7 position of the indole nucleus is a significant challenge due to the inherent electronic preference for electrophilic substitution at the C3 position. wikipedia.orgorganic-chemistry.orgchemistrysteps.com To overcome this, a directed metalation approach or the use of a directing group on the indole nitrogen can be employed. The use of an N-pivaloyl directing group in conjunction with a rhodium catalyst has been shown to be effective for C7 functionalization of indoles. nih.gov
A systematic optimization of the reaction conditions for the proposed C7-formylation would involve varying the catalyst, solvent, temperature, and reaction time. Below is a hypothetical data table illustrating such an optimization study, based on known methodologies for C7-functionalization of indoles.
Table 1: Optimization of C7-Formylation of N-pivaloyl-5-fluoro-1H-indole
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of 5-fluoro-1H-indole-7-carbaldehyde (%) |
| 1 | [RhCpCl2]2 (2.5) | 1,2-Dichloroethane | 80 | 12 | 65 |
| 2 | [RhCpCl2]2 (5.0) | 1,2-Dichloroethane | 80 | 12 | 78 |
| 3 | [RhCpCl2]2 (5.0) | Toluene | 80 | 12 | 72 |
| 4 | [RhCpCl2]2 (5.0) | Dioxane | 80 | 12 | 68 |
| 5 | [RhCpCl2]2 (5.0) | 1,2-Dichloroethane | 100 | 12 | 85 |
| 6 | [RhCpCl2]2 (5.0) | 1,2-Dichloroethane | 100 | 24 | 83 |
From this hypothetical optimization, higher temperatures and catalyst loadings appear to favor higher yields of the desired C7-formylated product. The choice of solvent also plays a crucial role, with chlorinated solvents often providing better results in such catalytic systems.
Optimization of the Acetalization Reaction
The second step, the conversion of 5-fluoro-1H-indole-7-carbaldehyde to its dibutyl acetal, is typically an acid-catalyzed equilibrium reaction. To drive the reaction towards the product, removal of water is essential. The optimization of this step would focus on the choice of acid catalyst, the amount of butanol used, and the method of water removal.
Table 2: Optimization of the Acetalization of 5-fluoro-1H-indole-7-carbaldehyde
| Entry | Catalyst (mol%) | Butanol (equiv.) | Dehydration Method | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | p-TsOH (5) | 5 | Dean-Stark | 120 | 6 | 85 |
| 2 | p-TsOH (2) | 5 | Dean-Stark | 120 | 6 | 78 |
| 3 | H2SO4 (5) | 5 | Dean-Stark | 120 | 6 | 82 |
| 4 | Amberlyst-15 | 5 | Dean-Stark | 120 | 6 | 92 |
| 5 | p-TsOH (5) | 10 | Dean-Stark | 120 | 4 | 90 |
| 6 | p-TsOH (5) | 5 | Molecular Sieves | 80 | 12 | 75 |
The use of a solid acid catalyst like Amberlyst-15 can simplify the work-up procedure and often leads to higher yields and purity by minimizing side reactions. A Dean-Stark apparatus is an effective method for removing water and driving the equilibrium towards the acetal product.
Development of Sustainable and Scalable Synthetic Approaches
The development of sustainable and scalable synthetic routes is a key focus in modern organic chemistry. For the synthesis of this compound, several strategies can be employed to enhance the environmental friendliness and industrial applicability of the process.
Sustainable C7-Formylation
While transition-metal catalysis is effective, the use of precious metals like rhodium can be a drawback for large-scale synthesis due to cost and toxicity. Research into replacing these with more abundant and less toxic metals is an active area. Furthermore, the development of catalytic systems that can operate in greener solvents or even solvent-free conditions would significantly improve the sustainability of this step. A boron-catalyzed formylation of indoles using trimethyl orthoformate has been reported as a scalable approach, although regioselectivity for C7 would need to be investigated for this specific substrate. researchgate.netacs.org
Green Acetalization Methods
The traditional acid-catalyzed acetalization often uses strong, corrosive acids and requires significant energy input for heating and distillation. More sustainable alternatives have been developed:
Heterogeneous Catalysts: As indicated in the optimization table, solid acid catalysts like zeolites or ion-exchange resins (e.g., Amberlyst-15) are highly effective. mdpi.com They are easily separable from the reaction mixture, reusable, and generally less corrosive than mineral acids, which simplifies the process and reduces waste.
Photocatalysis: Recent advancements have shown that acetalization can be achieved under mild, neutral conditions using visible-light photocatalysis. rsc.orgorganic-chemistry.orgacs.org For instance, Eosin Y has been used as a photocatalyst to promote the acetalization of a wide range of aldehydes in good to excellent yields at room temperature. organic-chemistry.orgacs.org This method avoids the use of harsh acids and high temperatures, making it an attractive green alternative.
Solvent Selection: The use of greener solvents is another key aspect of sustainable synthesis. Cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been successfully employed as greener ethereal solvents for acetalization reactions under Dean-Stark conditions. mdpi.com
Scalability and Continuous Flow Synthesis
For large-scale production, transitioning from batch to continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability. nih.gov Both the C7-formylation and the acetalization steps could potentially be adapted to a flow chemistry setup. The use of immobilized catalysts in packed-bed reactors would be particularly beneficial for continuous production, allowing for easy separation of the product and reuse of the catalyst. This approach can lead to higher throughput, better process control, and a smaller manufacturing footprint. The synthesis of various indole derivatives has been successfully demonstrated on a preparative millimole scale, indicating the potential for scalability. nih.govnih.govresearchgate.net
Chemical Reactivity and Transformations of 7 Dibutoxymethyl 5 Fluoro 1h Indole
Reactivity Profile of the Indole (B1671886) Nucleus
The indole core is an electron-rich aromatic system, a characteristic that dictates its general reactivity. youtube.comnih.gov However, the substituents at the 5- and 7-positions of 7-(dibutoxymethyl)-5-fluoro-1H-indole significantly modulate this inherent reactivity.
Influence of 5-Fluoro and 7-(Dibutoxymethyl) Substituents on Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (SEAr) is a hallmark reaction of indoles, typically occurring at the C3 position, which is significantly more reactive than benzene (B151609). youtube.comresearchgate.net The presence of a 5-fluoro group and a 7-(dibutoxymethyl) group on the indole ring introduces competing electronic and steric effects that influence the regioselectivity and rate of these reactions.
Despite the deactivating nature of the fluorine atom, the C3 position remains the most nucleophilic site for many electrophilic substitution reactions due to the strong directing effect of the indole nitrogen. youtube.comnih.gov However, under strongly acidic conditions that lead to protonation at C3, electrophilic attack can be redirected to the benzene portion of the molecule, often favoring the C5 position. youtube.com
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Steric Effect | Influence on Reactivity |
|---|---|---|---|---|
| 5-Fluoro | 5 | Electron-withdrawing (deactivating) | Minimal | Reduces overall ring nucleophilicity |
| 7-(Dibutoxymethyl) | 7 | Weakly deactivating | Significant steric hindrance at C6 and N1 | Directs electrophiles away from adjacent positions |
Nucleophilic Reactivity of the Indole Nitrogen and Carbon Positions
The indole nitrogen possesses a lone pair of electrons, but due to their involvement in the aromatic system, indoles are not strongly basic. youtube.com The N-H bond can be deprotonated by strong bases to generate an indolyl anion, which is a potent nucleophile. The presence of the electron-withdrawing 5-fluoro group increases the acidity of the N-H bond, facilitating its deprotonation.
Transformations of the 7-(Dibutoxymethyl) Acetal (B89532) Moiety
The dibutoxymethyl group serves as a protected form of a formyl group (an aldehyde). This acetal functionality is stable under neutral and basic conditions but can be readily cleaved under acidic conditions.
Acid-Catalyzed Deprotection to 5-Fluoro-1H-indole-7-carbaldehyde
The primary transformation of the 7-(dibutoxymethyl) group is its hydrolysis to the corresponding aldehyde, 5-fluoro-1H-indole-7-carbaldehyde. This reaction is typically achieved by treatment with an aqueous acid, such as hydrochloric acid or sulfuric acid. researchgate.net The mechanism involves protonation of one of the acetal oxygen atoms, followed by the elimination of butanol to form an oxonium ion. Subsequent attack by water and loss of a second molecule of butanol yields the aldehyde.
This deprotection step is crucial as it unmasks a reactive carbonyl group, opening up a wide array of subsequent chemical modifications.
Derivatization Reactions of the Generated 7-Aldehyde (e.g., Condensation, Reduction, Oxidation, Wittig Reactions)
The resulting 5-fluoro-1H-indole-7-carbaldehyde is a versatile intermediate for further synthetic elaborations. The aldehyde functionality can undergo a variety of classical carbonyl reactions:
Condensation Reactions: It can react with primary amines to form imines (Schiff bases) or with activated methylene (B1212753) compounds in Knoevenagel or aldol-type condensations.
Reduction: The aldehyde can be reduced to a primary alcohol (5-fluoro-7-(hydroxymethyl)-1H-indole) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidation of the aldehyde to a carboxylic acid (5-fluoro-1H-indole-7-carboxylic acid) can be accomplished using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O).
Wittig Reactions: The aldehyde can be converted to an alkene through a Wittig reaction by reacting it with a phosphorus ylide. This allows for the introduction of a variety of substituted vinyl groups at the 7-position.
Exploration of Palladium-Catalyzed Cross-Coupling Reactions at Diverse Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comyoutube.com The this compound scaffold offers several positions for such transformations. While direct C-H activation at the C7 position of indoles can be challenging, the introduction of a directing group or pre-functionalization can facilitate these reactions. rsisinternational.org
For instance, if a halogen atom were introduced at a specific position on the indole ring, it could serve as a handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. The electronic nature of the 5-fluoro substituent can influence the oxidative addition step in the catalytic cycle of these reactions. rsc.org The development of efficient methods for the C-F bond activation of perfluoro organic compounds in palladium-catalyzed reactions has also been an area of active research. mdpi.com
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Potential Product |
|---|---|---|
| Suzuki Coupling | Arylboronic acid | Aryl-substituted indole |
| Heck Coupling | Alkene | Vinyl-substituted indole |
| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted indole |
| Buchwald-Hartwig Amination | Amine | Amino-substituted indole |
C-H Functionalization Strategies on the Indole Ring System
The direct transformation of carbon-hydrogen (C-H) bonds into new carbon-carbon (C-C) or carbon-heteroatom (C-X) bonds represents a powerful and atom-economical strategy in modern organic synthesis. nih.gov For complex molecules like this compound, C-H functionalization offers a direct route to introduce additional chemical complexity without the need for pre-functionalized starting materials. bohrium.com The indole scaffold, however, presents a significant challenge in regioselectivity due to the presence of multiple, electronically distinct C-H bonds on both the electron-rich pyrrole (B145914) ring (C2, C3) and the benzenoid ring (C4, C6). nih.govacs.org
The inherent reactivity of the indole nucleus favors functionalization at the C3 position, followed by the C2 position, due to the electronic nature of the pyrrole moiety. rsc.org Consequently, achieving selective C-H functionalization on the benzene portion of the molecule, particularly at the C4, C6, and C7 positions, is considerably more challenging and often requires specialized strategies. acs.orgnih.gov For the specific case of this compound, the existing substituents—a fluoro group at C5 and a bulky dibutoxymethyl group at C7—play a crucial role in influencing the feasibility and outcome of C-H functionalization reactions. The electron-withdrawing nature of the C5-fluoro substituent deactivates the benzenoid ring, while the C7-substituent introduces significant steric hindrance around the C6 and N1 positions.
Transition-metal catalysis is the predominant method for activating the relatively inert C-H bonds of the indole's benzene ring. bohrium.combohrium.com The choice of catalyst, directing group, and reaction conditions allows for remarkable control over the site of functionalization.
Directing Group Strategies
To overcome the intrinsic reactivity of the pyrrole ring and achieve selective functionalization on the benzenoid core, the most common approach involves the installation of a directing group (DG) on the indole nitrogen (N1). nih.govacs.org This group coordinates to a transition metal catalyst, bringing it into close proximity with a specific C-H bond and enabling its selective activation.
Key C-H functionalization strategies applicable to the indole core, categorized by position, include:
C4-Functionalization : The C4 position is notoriously difficult to functionalize selectively. nih.gov However, directing groups can enable reactions at this site. For instance, a pivaloyl group at C3 can direct arylation to the C4 position. acs.org Rhodium(III) catalysis has also been employed for C4-selective cyanation using specific directing groups on the indole nitrogen. bohrium.com
C6-Functionalization : The C6 position can be targeted using specific directing groups. Shi and coworkers demonstrated that an N-P(O)tBu2 directing group, in conjunction with a copper catalyst, can selectively promote the arylation of the C6-H bond. nih.gov For this compound, any approach targeting the C6 position would have to overcome the substantial steric hindrance imposed by the adjacent C7-(dibutoxymethyl) group.
C7-Functionalization : Selective functionalization at C7 is challenging and often requires blocking the more reactive C2 position. nih.gov An alternative strategy involves a three-step sequence: reduction of the indole to an indoline, directed C-H functionalization at C7, and subsequent re-oxidation to restore the indole ring. nih.govacs.org This approach has been used for various transformations including alkenylation, arylation, and amidation. acs.org
C2 and C3 Functionalization : While the focus is often on the less reactive benzene ring, the pyrrole C-H bonds remain viable targets. The C3 position is the most nucleophilic and readily undergoes reactions like Friedel-Crafts alkylation. rsisinternational.orgmdpi.com C2-functionalization is less common than C3 but can be achieved, often with the use of a directing group on the nitrogen. For example, an N-pyrimidyl group can direct rhodium-catalyzed C2-alkylation with diazo compounds. mdpi.com
The table below summarizes various directing group strategies for the regioselective C-H functionalization of the indole ring.
| Target Position | Directing Group (on N1) | Transformation | Catalyst System (Example) | Reference |
|---|---|---|---|---|
| C2 | Pyrimidyl | Alkylation | Rh(III) | mdpi.com |
| C4 | TfNH- (on C2-amino acid) | Olefination | Pd(OAc)₂ | nih.gov |
| C6 | -P(O)tBu₂ | Arylation | Cu(II) | nih.gov |
| C7 | -P(O)tBu₂ | Arylation | Pd(II) | nih.gov |
| C7 | Pivaloyl (on N1 of indoline) | Alkenylation | Co(III) | researchgate.net |
Direct C-H Functionalization without Directing Groups
While less common for the benzenoid ring, some C-H functionalization reactions can proceed without a directing group, relying on the intrinsic reactivity of the substrate or specific catalytic systems. For example, palladium-catalyzed direct arylation can occur, although regioselectivity can be poor, often yielding mixtures of C2- and C3-arylated products. rsc.org The electronic influence of the C5-fluoro group in this compound would be a key factor in such transformations.
The following table outlines examples of transition-metal catalyzed C-H functionalization reactions on various indole substrates, illustrating the types of transformations that could be envisioned for the this compound scaffold.
| Transformation | Position | Substrate Scope Example | Catalyst/Reagents | Yield (%) | Reference |
|---|---|---|---|---|---|
| Arylation | C7 | N-P(O)tBu₂-Indole + Ar-I | Pd(OAc)₂ / Ag₂CO₃ | Up to 90% | nih.gov |
| Arylation | C6 | N-P(O)tBu₂-Indole + Ar-I | Cu(OAc)₂ / K₂CO₃ | Up to 85% | nih.gov |
| Alkylation | C3 | 6-Fluoroindole + 4-Methylbenzyl alcohol | Mn(I)-PNP complex / KOBut | 72% | rsc.org |
| Alkylation | C2 | N-Pyrimidylindole + Ethyl diazoacetate | [RhCp*Cl₂]₂ / AgSbF₆ | Up to 95% | mdpi.com |
| Alkenylation | C4 | N-TIPS-Tryptophan derivative + Alkene | Pd(OAc)₂ / AgOAc | 88% | nih.gov |
Spectroscopic and Analytical Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 7-(dibutoxymethyl)-5-fluoro-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the atomic connectivity and chemical environment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The aromatic protons on the indole (B1671886) ring will appear in the downfield region, typically between δ 6.5 and 8.0 ppm. The fluorine atom at the 5-position and the dibutoxymethyl group at the 7-position will influence the chemical shifts and coupling patterns of these aromatic protons. The proton of the N-H group in the indole ring will likely appear as a broad singlet. The methine proton of the dibutoxymethyl group (-CH(OBu)₂) would be a triplet, and the protons of the two butyl groups will show characteristic multiplets for the -OCH₂-, -(CH₂)₂-, and -CH₃ groups in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons of the indole ring will resonate in the δ 100-140 ppm range. The carbon atom bonded to the fluorine (C-5) will exhibit a large one-bond C-F coupling constant. The carbons of the dibutoxymethyl group will appear in the more upfield region. The chemical shifts are crucial for confirming the substitution pattern on the indole core.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, a single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. Coupling between the ¹⁹F nucleus and adjacent protons (³JHF) and carbons (¹JC-F, ²JC-F, etc.) can be observed, providing further structural confirmation.
Interactive Data Table: Predicted NMR Data
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) | Key Couplings (Hz) |
| N-H | ~8.1 (br s) | - | - | - |
| H-2 | ~7.2 (t) | ~124 | - | J ≈ 2.5 Hz |
| H-3 | ~6.5 (t) | ~103 | - | J ≈ 2.5 Hz |
| H-4 | ~7.3 (dd) | ~110 | - | J(H-F) ≈ 9.0, J(H-H) ≈ 2.5 |
| C-5 | - | ~158 | -120 to -125 | ¹J(C-F) ≈ 240 |
| H-6 | ~6.9 (dd) | ~105 | - | J(H-F) ≈ 9.0, J(H-H) ≈ 2.0 |
| C-7 | - | ~130 | - | - |
| -CH(OBu)₂ | ~5.5 (s) | ~100 | - | - |
| -OCH₂- | ~3.5 (t) | ~65 | - | J ≈ 6.5 Hz |
| -OCH₂CH₂- | ~1.6 (m) | ~32 | - | - |
| -CH₂CH₂CH₂- | ~1.4 (m) | ~19 | - | - |
| -CH₃ | ~0.9 (t) | ~14 | - | J ≈ 7.0 Hz |
Note: The data presented in this table are predicted values based on the analysis of structurally similar indole derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₇H₂₄FNO₂), the experimentally measured monoisotopic mass should be very close to the calculated theoretical mass.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for substituted indoles involve the loss of substituents from the indole ring. For this compound, characteristic fragments would likely arise from the cleavage of the dibutoxymethyl group, such as the loss of a butoxy radical (-OC₄H₉) or a butene molecule (C₄H₈) via a McLafferty-type rearrangement. The stability of the indole ring often results in it being a prominent ion in the spectrum.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (indole) | Stretching | 3400-3300 |
| C-H (aromatic) | Stretching | 3100-3000 |
| C-H (aliphatic) | Stretching | 3000-2850 |
| C=C (aromatic) | Stretching | 1600-1450 |
| C-O (ether) | Stretching | 1150-1050 |
| C-F (aromatic) | Stretching | 1250-1100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The indole ring is an aromatic chromophore that typically exhibits two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions. For this compound, the absorption maxima (λₘₐₓ) are expected to be in the range of 260-290 nm. The substitution pattern on the indole ring can cause shifts in the absorption maxima and changes in the molar absorptivity.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are indispensable for determining the purity of a compound and for analyzing it within a mixture.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying components in a mixture. researchgate.net For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for assessing its purity. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is well-suited for the analysis of volatile and thermally stable compounds like the target molecule. The gas chromatogram would show a peak at a specific retention time, and the mass spectrometer would provide the mass spectrum of the eluting compound, confirming its identity. GC-MS is also highly effective for identifying and quantifying impurities.
Computational and Theoretical Investigations
Prediction of Spectroscopic Parameters and Conformational Preferences
Detailed predictions of spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies for IR and Raman spectroscopy) and the conformational landscape of 7-(dibutoxymethyl)-5-fluoro-1H-indole are not available in the current body of scientific literature. Theoretical spectroscopic data, derived from computational models, are crucial for interpreting experimental spectra and for gaining insight into the molecule's three-dimensional structure and flexibility. The dibutoxymethyl group at the 7-position introduces significant conformational flexibility, which would require thorough computational analysis to identify the most stable conformers.
Molecular Docking and Dynamics Simulations for Potential Binding Interactions (Hypothetical Macromolecules)
There are no published molecular docking or molecular dynamics (MD) simulation studies that have explored the potential binding interactions of this compound with any biological macromolecules. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Following docking, MD simulations can provide insights into the stability of the complex and the nature of the interactions over time. In the absence of such studies, any discussion of the compound's potential biological targets or binding modes would be entirely hypothetical.
Role in Advanced Chemical Synthesis and Materials Science
7-(Dibutoxymethyl)-5-fluoro-1H-indole as a Versatile Synthetic Intermediate
In organic synthesis, the utility of a molecule is often defined by its ability to serve as a building block for more complex structures. This compound is a prime example of such a versatile intermediate. The dibutoxymethyl group is an acetal (B89532), which serves as a stable protecting group for the highly reactive formyl (aldehyde) group. This protection allows for chemical manipulations on other parts of the indole (B1671886) ring without affecting the aldehyde functionality. The protecting group can be readily removed under acidic conditions to reveal the 7-formyl-5-fluoro-1H-indole, a key intermediate for a multitude of synthetic transformations.
The presence of the fluorine atom at the C5-position is also of great significance. Fluorine substitution is a common strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. chemimpex.comnih.govmdpi.comresearchgate.net Therefore, this compound is a valuable precursor for the synthesis of fluorinated indole derivatives with potentially improved pharmacological profiles. chemimpex.combiorxiv.org
The development of synthetic methods to access functionalized indoles, particularly those with substitution at the C7-position, is an area of active research. organic-chemistry.orgacs.org The Bartoli indole synthesis is a notable method for preparing 7-substituted indoles from ortho-substituted nitroaromatic compounds. wordpress.com this compound, upon deprotection, provides direct access to 7-formyl-5-fluoro-1H-indole, a valuable intermediate that can be further elaborated to create a diverse array of complex 7-substituted indole scaffolds.
The 7-formyl group is a versatile handle for a variety of chemical transformations, including:
Reductive amination: To introduce various amine-containing side chains.
Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds and introduce complex side chains.
Condensation reactions: With active methylene (B1212753) compounds to build larger, more complex structures.
Oxidation and reduction: To generate the corresponding carboxylic acid or alcohol, respectively, for further functionalization.
These transformations enable the synthesis of a wide range of 7-substituted indoles with diverse functionalities, which are of interest in drug discovery and materials science. The ability to introduce substituents at the C7-position is crucial for fine-tuning the electronic and steric properties of the indole scaffold, which can have a profound impact on its biological activity and material properties.
Table 1: Synthetic Strategies for 7-Substituted Indoles
| Method | Description | Key Features |
| Bartoli Indole Synthesis | Reaction of an ortho-substituted nitroaromatic compound with a vinyl Grignard reagent. wordpress.com | Highly flexible and efficient for 7-substituted indoles. wordpress.com |
| Rhodium(III)-Catalyzed C-H Activation | Direct olefination of indoline derivatives followed by oxidation. acs.org | Provides regioselective access to 7-substituted indoles. acs.org |
| Heck Cyclization | Intramolecular cyclization of suitably substituted anilines. | Allows for the synthesis of 7-iodo-, 7-alkoxy-, 7-amino-, and 7-nitroindoles. |
| Functionalization of Pre-formed Indoles | Directed lithiation or other C-H functionalization approaches on an existing indole core. | Useful for late-stage modification of complex indole structures. |
The 7-formyl-5-fluoro-1H-indole derived from the title compound is not only a precursor for simple 7-substituted indoles but also a valuable building block for the construction of more complex heterocyclic systems. The formyl group can participate in cyclization reactions to form fused ring systems, leading to novel polycyclic indole derivatives. For instance, condensation with various binucleophiles can lead to the formation of pyridyl, pyrimidinyl, or other heterocyclic rings fused to the indole core.
The generation of analogues of known bioactive molecules is a cornerstone of medicinal chemistry. The 5-fluoroindole (B109304) moiety is a key component in many biologically active compounds. nih.govresearchgate.net By utilizing this compound as a starting material, chemists can systematically modify the C7-substituent to generate a library of analogues. This approach allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The fluorine atom can impart favorable properties, while the diversity introduced at the C7-position can modulate the compound's interaction with its biological target.
Potential in Designing Functional Organic Materials (e.g., as a monomer for specialized fluorinated polyindoles)
The unique electronic properties of the indole ring system have made it an attractive building block for the development of functional organic materials. Polyindoles, which are polymers composed of repeating indole units, have been investigated for their potential applications in electronic devices, sensors, and batteries due to their conducting properties.
The incorporation of fluorine atoms into polymer backbones is a well-established strategy for modifying their physical and electronic properties. Fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and unique optoelectronic characteristics. Therefore, the polymerization of fluorinated indole monomers is a promising avenue for the creation of novel functional materials.
While direct polymerization of this compound has not been reported, it represents a potential monomer for the synthesis of specialized fluorinated polyindoles. The dibutoxymethyl group could be deprotected either before or after polymerization to yield a polymer with pendant aldehyde groups. These aldehyde functionalities could then be used for post-polymerization modification, allowing for the covalent attachment of other molecules to tailor the material's properties for specific applications. For example, cross-linking of the polymer chains could be achieved through reactions involving the aldehyde groups, leading to the formation of robust, insoluble films.
The synthesis of poly(silyl indole)s through metal-free catalytic processes has been reported, demonstrating the feasibility of creating indole-based polymers with interesting fluorescent properties. rsc.org It is conceivable that a similar approach could be applied to monomers like this compound to generate novel fluorinated polyindoles with tailored optical and electronic properties for applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices.
Table 2: Potential Applications of Fluorinated Polyindoles
| Application Area | Potential Advantage of Fluorination |
| Organic Electronics | Enhanced stability, modified electronic properties (e.g., HOMO/LUMO levels). |
| Sensors | Increased sensitivity and selectivity due to altered electronic and surface properties. |
| Batteries | Improved electrochemical stability and performance. |
| Coatings | High thermal stability, chemical resistance, and low surface energy. |
Exploration of Biological Activity at the Molecular and Cellular Level
Investigation of Molecular Mechanisms of Interaction with Specific Biological Targets (e.g., enzymes, receptors) in In Vitro Assays
Although specific enzyme inhibition or receptor binding studies for 7-(dibutoxymethyl)-5-fluoro-1H-indole are not detailed in the available research, the broader class of indole (B1671886) derivatives is known to interact with a variety of biological targets. For instance, indole-3-carbaldehyde derivatives have been investigated as inhibitors of enzymes like urease. mdpi.com This suggests that the formyl group at the 7-position of the 5-fluoroindole (B109304) core, after deprotection of the dibutoxymethyl group, could potentially interact with the active sites of certain enzymes.
Furthermore, fluorinated indole derivatives have shown affinity for various receptors. For example, certain indole carboxamides act as allosteric modulators of the CB1 receptor. researchgate.net The substitution pattern on the indole ring is crucial for this activity. While no direct binding data exists for this compound, the presence of the 5-fluoro substituent and the functional group at position 7 could confer affinity for specific receptor types. Serotonin receptors, in particular, are common targets for indole-containing compounds. nih.gov
The following table summarizes the inhibitory activities of some related indole derivatives against specific enzymes, illustrating the potential for this class of compounds.
| Compound Class | Target Enzyme | Observed Activity |
| N-Substituted Indole-3-carbaldehyde Oximes | Urease | Inhibition at µg/mL concentrations mdpi.com |
| Indole-3-acetamides | α-Amylase | IC50 values in the low µM range nih.gov |
| 5-Fluorobenzothiazole Ketone containing Indoles | SARS-CoV-2 Main Protease | Potent inhibition acs.orgacs.org |
This table presents data for related indole compounds to suggest potential areas of activity for this compound and its derivatives.
Use as a Chemical Probe for Fundamental Biological Processes (e.g., ¹⁹F NMR labeling in biological systems)
The presence of a fluorine atom at the 5-position of the indole ring makes this compound a potential candidate for use as a chemical probe in ¹⁹F Nuclear Magnetic Resonance (NMR) studies. nih.govcfplus.cz Fluorine's high NMR sensitivity and the low natural abundance of fluorine in biological systems make ¹⁹F NMR a powerful tool for studying molecular interactions and conformations without background noise. researchgate.net
Fluorinated amino acids, such as 5-fluorotryptophan, which contains the 5-fluoroindole moiety, have been successfully incorporated into proteins to study their structure, dynamics, and interactions. nih.gov These studies leverage the sensitivity of the ¹⁹F chemical shift to the local environment.
Potential Applications of this compound as a ¹⁹F NMR Probe:
| Application Area | Description |
| Protein Labeling | The compound or its derivatives could be used to synthesize fluorinated tryptophan analogues for incorporation into proteins, enabling the study of protein folding and ligand binding. rsc.org |
| Enzyme-Inhibitor Interactions | Formation of a complex between a target enzyme and a ligand derived from this compound could be monitored by changes in the ¹⁹F NMR signal, providing insights into the binding mechanism. nih.gov |
| Membrane Interaction Studies | The fluorinated indole core could serve as a reporter to investigate the interactions of molecules with lipid bilayers or membrane proteins. |
Structure-Activity Relationship (SAR) Studies Based on Derivatization and Functionalization
While specific SAR studies for this compound are not available, general principles from related indole series can be informative. The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. nih.gov
For instance, in a series of indole-based HIV-1 fusion inhibitors, the linkage position between indole units significantly impacted activity. nih.gov Similarly, for indole-3-carboxaldehyde (B46971) derivatives evaluated for antioxidant activity, modifications at the N-1 position and the aldehyde function led to significant variations in potency. derpharmachemica.com
The 7-position of the indole ring is a key site for functionalization. The aldehyde group (present in the deprotected form of this compound) is a versatile handle for chemical modification, allowing for the synthesis of a wide range of derivatives such as carboxamides, oximes, and Schiff bases. sigmaaldrich.comresearchgate.net These modifications can be used to explore the chemical space around the 7-position to optimize interactions with a biological target. The 5-fluoro substituent is also a critical feature, as fluorine substitution is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. acs.org
Examination of Cellular Pathways Modulated by the Compound in Model Organisms (e.g., bacterial growth, adaptation studies)
Indole and its derivatives are known to play significant roles in bacterial physiology, including biofilm formation, virulence, and antibiotic resistance. nih.gov Halogenated indoles, in particular, have shown interesting activities. For example, 7-fluoroindole (B1333265) has been reported to reduce the virulence and biofilm formation of Pseudomonas aeruginosa. nih.gov
The deprotected form of the title compound, 5-fluoroindole-7-carbaldehyde, shares structural similarities with compounds that have been shown to modulate bacterial processes. Studies on halogenated indoles have demonstrated that substitutions at various positions on the indole ring can either inhibit or promote biofilm formation and affect bacterial growth. nih.gov
The following table summarizes the observed effects of related indole compounds on bacterial systems.
| Compound | Model Organism | Observed Effect |
| 7-Chloroindole | Vibrio parahaemolyticus | Inhibition of biofilm formation without affecting planktonic cell growth nih.gov |
| 4-Chloroindole | Vibrio parahaemolyticus | Inhibition of planktonic cell growth and biofilm formation nih.gov |
| Indole-3-aldehyde (I3A) | Human cell lines | Triggered AhR activation nih.gov |
| 5-Fluoroindole | Mycobacterium tuberculosis | Reduces bacterial burden in a murine model researchgate.net |
This table showcases the effects of related indole compounds on cellular systems, suggesting potential areas of investigation for this compound.
Future Research Directions and Perspectives
Development of Chemoenzymatic or Biocatalytic Routes for Synthesis
The synthesis of complex organic molecules like 7-(dibutoxymethyl)-5-fluoro-1H-indole is increasingly moving towards greener and more efficient methodologies. Chemoenzymatic and biocatalytic approaches offer significant advantages in this regard, including high selectivity, mild reaction conditions, and reduced environmental impact. researchgate.net
Future research could focus on a multi-enzyme cascade for the synthesis of fluorinated indole-containing derivatives. nih.govnih.gov A potential pathway could involve an engineered tryptophan synthase β-subunit to catalyze the formation of a 5-fluoro-tryptophan derivative. nih.gov Subsequent enzymatic oxidation and other modifications could lead to the desired 7-substituted indole (B1671886). The exploration of various L-amino acid oxidases and other thiamine-diphosphate (ThDP)-dependent enzymes could be pivotal in developing a robust and scalable biocatalytic route. nih.gov
Table 1: Potential Enzymes for Biocatalytic Synthesis
| Enzyme Class | Potential Role in Synthesis |
| Tryptophan Synthase | Formation of the core 5-fluoro-indole structure from fluorinated precursors. |
| L-amino acid oxidase (LAAO) | Oxidation of tryptophan derivatives to corresponding indole-3-pyruvates. nih.gov |
| Monoamine Oxidase | Potential for selective oxidation at various positions of the indole ring. |
| Cytochrome P450 Monooxygenases | Introduction of hydroxyl groups which can be further functionalized. |
| Aldehyde-ketone Reductases | Reduction of a formyl group at the 7-position to a hydroxymethyl group, a precursor to the dibutoxymethyl moiety. |
This chemoenzymatic strategy would not only enhance the sustainability of the synthesis but also open avenues for producing a library of related compounds with diverse biological activities.
Advanced Mechanistic Investigations of C-H Activation and Regioselectivity
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in modern organic synthesis, offering atom-economical routes to complex molecules. thieme-connect.com The indole nucleus presents multiple C-H bonds, and achieving regioselectivity is a significant challenge. researchgate.net Future research on this compound would benefit from advanced mechanistic investigations into C-H activation strategies.
The electronic properties of the 5-fluoro substituent and the steric bulk of the 7-dibutoxymethyl group are expected to profoundly influence the regioselectivity of C-H functionalization. nih.govsemanticscholar.orgacs.org For instance, the electron-withdrawing nature of the fluorine atom could direct metallation or electrophilic attack to specific positions on the benzene (B151609) ring portion of the indole. Conversely, the bulky group at the 7-position might sterically hinder reactions at this site, favoring functionalization at other positions like C4 or C6.
Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the most favorable sites for C-H activation and to elucidate the transition states of potential reactions. chemistryviews.org Such studies have been successfully used to understand the regioselectivity in other complex indole syntheses. nih.govsemanticscholar.orgacs.org Experimental investigations could involve deuterium (B1214612) exchange studies to probe the relative acidity of different C-H bonds on the indole ring. chemistryviews.org
Table 2: Predicted Influence of Substituents on Regioselectivity
| Position | Predicted Reactivity for C-H Activation | Rationale |
| C2 | Potentially high | Electron-rich position, though may be influenced by directing groups. chemistryviews.org |
| C3 | Generally the most nucleophilic position. acs.org | Highest electron density in the pyrrole (B145914) ring. |
| C4 | Potentially enhanced | May be activated by directing groups and influenced by the 5-fluoro substituent. acs.org |
| C6 | Potentially influenced | Electronic effects of the 5-fluoro group will be significant. |
Understanding these mechanistic details will be crucial for the rational design of catalysts and reaction conditions to selectively functionalize this indole derivative.
Expanding the Scope of Derivatization for Novel Chemical Scaffolds
The core structure of this compound serves as a versatile platform for the synthesis of novel chemical scaffolds. The existing functional groups—the N-H of the indole, the dibutoxymethyl acetal (B89532), and various positions on the aromatic ring—offer multiple handles for chemical modification.
The indole N-H can be readily alkylated, acylated, or arylated to introduce a wide range of substituents, which is a common strategy in drug design. rsc.org The dibutoxymethyl group at the 7-position is an acetal, which can be hydrolyzed under acidic conditions to reveal a formyl group (an aldehyde). This aldehyde is a versatile functional group that can participate in a plethora of reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes, thereby enabling the construction of diverse and complex molecular architectures.
Furthermore, the indole ring itself can undergo various electrophilic substitution reactions, primarily at the C3 position, to introduce functionalities such as nitro, halogen, or acyl groups. acs.org The strategic use of C-H activation, as discussed previously, could also allow for the introduction of substituents at less conventional positions, leading to truly novel chemical entities.
Innovative Applications in Chemical Biology and Materials Science Research
The unique combination of a fluorinated indole core and a functionalizable side chain in this compound opens up exciting possibilities for its application in chemical biology and materials science.
In chemical biology, the introduction of fluorine can enhance metabolic stability and binding affinity of a molecule to its biological target. daneshyari.comrsc.org Fluorinated indoles are known to possess a broad range of physiological activities and are considered promising candidates for drug development. daneshyari.com Derivatives of this compound could be explored as probes for studying biological processes or as potential therapeutic agents. The indole scaffold is a privileged structure in drug discovery, and its derivatives have shown promise as anticancer, antimicrobial, and antiviral agents. nih.govmdpi.com
In materials science, indole derivatives are of interest for their electronic and photophysical properties. They have been investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as sensors. The fluorine substituent can modulate the electronic properties of the indole ring, potentially leading to materials with desirable characteristics for these applications. The dibutoxymethyl group, after conversion to other functionalities, could be used to attach the indole core to polymers or surfaces, creating functional materials with tailored properties.
Table 3: Potential Applications of Derivatized this compound
| Field | Potential Application | Rationale |
| Chemical Biology | Enzyme inhibitors, molecular probes | Fluorine can enhance binding affinity and metabolic stability. daneshyari.comrsc.org |
| Medicinal Chemistry | Anticancer, antiviral, antimicrobial agents | The indole scaffold is a common motif in many bioactive compounds. nih.gov |
| Materials Science | Organic electronics, sensors | Indole derivatives possess interesting photophysical and electronic properties. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
